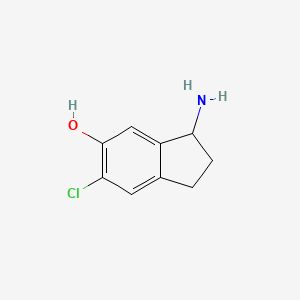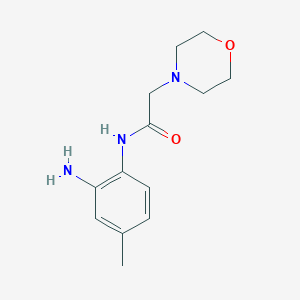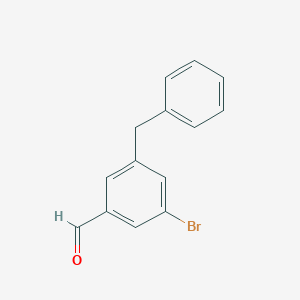
3-Benzyl-5-bromobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-5-bromobenzaldehyde is an organic compound characterized by a benzene ring substituted with a benzyl group at the 3-position and a bromo group at the 5-position, along with an aldehyde group at the 1-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Bromination of 3-Benzylbenzaldehyde: This method involves the bromination of 3-Benzylbenzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions.
Friedel-Crafts Alkylation: Another approach is the Friedel-Crafts alkylation of benzene with benzyl chloride in the presence of aluminum chloride (AlCl3), followed by bromination and oxidation steps.
Industrial Production Methods:
Large-Scale Bromination: Industrial production often involves large-scale bromination reactions using continuous flow reactors to ensure consistent quality and yield.
Catalytic Systems: Advanced catalytic systems are employed to enhance the efficiency and selectivity of the reactions involved in the synthesis of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 3-Benzyl-5-bromobenzyl alcohol.
Substitution: The bromo group can be substituted with various nucleophiles, leading to a range of substituted benzaldehydes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and ammonia (NH3) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Benzyl alcohol derivatives.
Substitution Products: Various substituted benzaldehydes.
Scientific Research Applications
3-Benzyl-5-bromobenzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is employed in the production of dyes, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism by which 3-Benzyl-5-bromobenzaldehyde exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to biological responses.
Pathways: It may be involved in signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
3-Bromobenzaldehyde: Lacks the benzyl group, resulting in different reactivity and applications.
4-Bromobenzaldehyde: Bromine at a different position, leading to distinct chemical behavior.
3-Benzylbenzaldehyde:
Uniqueness: 3-Benzyl-5-bromobenzaldehyde is unique due to its combination of a benzyl group and a bromo group on the benzene ring, which provides versatility in chemical reactions and applications.
Properties
Molecular Formula |
C14H11BrO |
|---|---|
Molecular Weight |
275.14 g/mol |
IUPAC Name |
3-benzyl-5-bromobenzaldehyde |
InChI |
InChI=1S/C14H11BrO/c15-14-8-12(7-13(9-14)10-16)6-11-4-2-1-3-5-11/h1-5,7-10H,6H2 |
InChI Key |
GDBOOSPVKFXAAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC(=C2)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


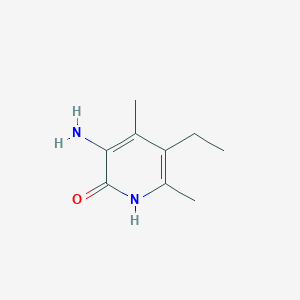
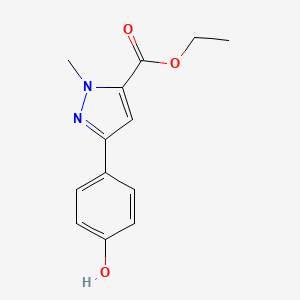
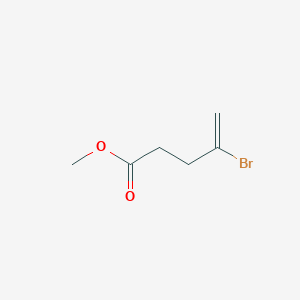
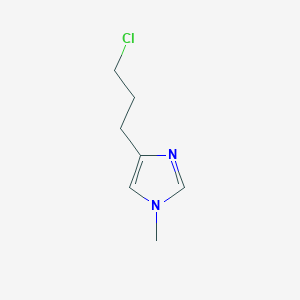
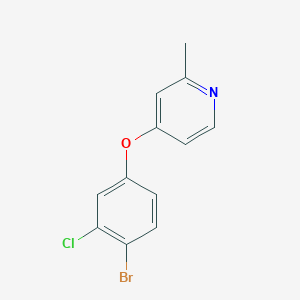
![Methyl 2-methylsulfonyl-7-(1-oxidopyridin-1-ium-2-yl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15357881.png)
![[1-(2-Pyrrolidin-1-ylethyl)pyrazol-4-yl]boronic acid](/img/structure/B15357887.png)
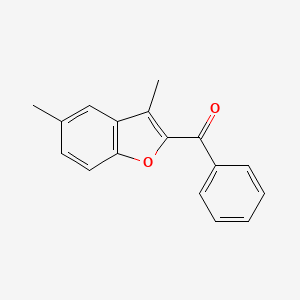

![4-chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15357918.png)

